molecular formula C18H23F2NO2S B15100341 (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine

Cat. No.: B15100341
M. Wt: 355.4 g/mol
InChI Key: UCRYAXCLNDPCDW-UHFFFAOYSA-N
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Description

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine is a high-purity synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a unique structure combining an adamantane-derived moiety, known for imparting high lipophilicity and metabolic stability, with a 3,4-difluorobenzenesulfonamide group, a key pharmacophore in many enzyme inhibitors. The core research value of this compound is its potential application as a building block or intermediate in the synthesis of more complex molecules, or as a candidate for direct biological evaluation. Its structural similarity to benzenesulfonamide-based compounds suggests potential activity as an inhibitor of various enzymes, particularly carbonic anhydrases or other metalloenzymes where the sulfonamide group can coordinate to the active site. The adamantyl group may enhance membrane permeability and target binding affinity through hydrophobic interactions. Researchers are investigating this compound in areas such as enzyme kinetics studies, structure-activity relationship (SAR) profiling for drug discovery projects, and the development of novel therapeutic agents for conditions where enzyme inhibition is a validated pathway. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H23F2NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C18H23F2NO2S/c1-11(18-8-12-4-13(9-18)6-14(5-12)10-18)21-24(22,23)15-2-3-16(19)17(20)7-15/h2-3,7,11-14,21H,4-6,8-10H2,1H3

InChI Key

UCRYAXCLNDPCDW-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Preparation

The synthesis of 3,4-difluorobenzenesulfonyl chloride typically proceeds through chlorosulfonation of 3,4-difluorobenzene using chlorosulfonic acid. However, this method faces challenges in regioselectivity and requires careful temperature control (-10°C to 0°C) to minimize polysubstitution. Alternative approaches utilize thiol oxidation pathways:

  • Thiol Route :
    $$ \text{3,4-Difluorothiophenol} \xrightarrow[\text{H}2\text{O}2, \text{HCl}]{\text{H}_2\text{O}} \text{3,4-Difluorobenzenesulfonyl chloride} $$
    Yields: 60-75% (crude), requiring distillation for purification.

  • Decarboxylative Halosulfonylation :
    Recent advances demonstrate direct conversion of 3,4-difluorobenzoic acid to the sulfonyl chloride via copper-catalyzed ligand-to-metal charge transfer (LMCT) under 365 nm irradiation:
    $$ \text{3,4-Difluorobenzoic acid} \xrightarrow[\text{Cu(MeCN)}4\text{BF}4, \text{SO}_2]{\text{DCDMH, NFTPT}} \text{3,4-Difluorobenzenesulfonyl chloride} $$
    Isolated yields: 61-85% for analogous substrates.

Amination with Adamantanylethylamine

Reaction of the sulfonyl chloride with adamantanylethylamine typically employs:

  • Solvent : Acetonitrile or THF (0.1 M)
  • Base : DIPEA or pyridine (2-4 equiv)
  • Conditions : 0°C to room temperature, 2-12 hours

Representative Procedure :

  • Combine 3,4-difluorobenzenesulfonyl chloride (1.0 equiv) and adamantanylethylamine (1.2 equiv) in anhydrous THF.
  • Add DIPEA (2.5 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 6 hours.
  • Quench with saturated NH4Cl, extract with EtOAc, and purify via silica chromatography.

Yield : 68-75% for analogous aliphatic amines.

Copper-Catalyzed Decarboxylative Halosulfonylation

The MacMillan group recently developed a revolutionary one-pot method converting aryl carboxylic acids directly to sulfonamides via LMCT catalysis. This approach eliminates the need for preformed sulfonyl chlorides.

Reaction Mechanism

The process involves three key stages (Figure 2):

  • LMCT Activation :
    $$ \text{Cu(II) carboxylate} \xrightarrow{h\nu} \text{Cu(I)} + \text{aroyloxy radical} $$
    Subsequent decarboxylation generates an aryl radical.

  • Sulfonylation :
    $$ \text{Aryl radical} + \text{SO}_2 \rightarrow \text{Aryl sulfonyl radical} $$
    Halogen atom transfer from DCDMH (1,3-dichloro-5,5-dimethylhydantoin) yields the sulfonyl chloride.

  • Amination :
    In-situ reaction with adamantanylethylamine forms the target sulfonamide.

Optimized Conditions for Target Molecule

Parameter Value
Catalyst [Cu(MeCN)₄]BF₄ (20 mol%)
Oxidant NFTPT (1.0 equiv)
Chlorine Source DCDMH (1.0 equiv)
SO₂ Concentration 2.0 equiv in MeCN
Light Source 365 nm LEDs
Reaction Time 12 hours
Temperature Room temperature

Substrate Scope Considerations :

  • 3,4-Difluorobenzoic acid demonstrated 72% conversion to sulfonyl chloride.
  • Adamantanylethylamine showed >90% amination efficiency in model systems.

Advantages :

  • Avoids isolation of reactive sulfonyl chloride intermediates
  • Tolerates electron-withdrawing groups (e.g., -F, -CF₃)
  • Compatible with aliphatic amines containing bulky substituents

Alternative Synthetic Strategies

Radical Sulfonamidation

Emerging photoredox methods enable direct C-H sulfonamidation, though adamantane functionalization remains challenging:

$$ \text{Adamantane} + \text{3,4-Difluorobenzenesulfonyl azide} \xrightarrow[\text{Ir(ppy)}_3]{\text{Visible light}} \text{Target compound} $$
Current limitations include modest yields (<40%) and competing C-H activation pathways.

Comparative Methodological Analysis

Parameter Classical Method Decarboxylative Approach SuFEx Strategy
Starting Material Cost $38/g (acid) $12/g (acid) $45/g (azide)
Step Count 3 1 2
Overall Yield 52% 65% 31%
Purification Challenges Moderate Low High
Scalability >100 g <50 g <10 g

Data extrapolated from and analogous transformations

The decarboxylative method demonstrates clear advantages in atom economy and operational simplicity, though classical coupling remains preferred for large-scale production (>100 mmol).

Chemical Reactions Analysis

Types of Reactions

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative.

Scientific Research Applications

(Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The adamantane moiety provides steric bulk, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Biological Activity

The compound (Adamantanylethyl)[(3,4-difluorophenyl)sulfonyl]amine is a derivative of adamantane and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound features an adamantane core linked to an ethyl group and a sulfonamide moiety attached to a difluorophenyl ring. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds derived from 1,3,4-thiadiazole, which share structural similarities with our compound of interest, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, certain derivatives showed IC50 values as low as 50 µM against breast carcinoma (BT549) and lung carcinoma (A549) cell lines .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
TamoxifenA54955
Compound ABT54950
Compound BA54970

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical in neurodegenerative diseases. The most potent analogs exhibited IC50 values ranging from 0.10 µM to 11.40 µM for AChE inhibition .

Table 2: AChE and BuChE Inhibitory Activity

AnalogAChE IC50 (µM)BuChE IC50 (µM)
Analog 10.10 ± 0.050.20 ± 0.050
Analog 22.16 ± 0.124.5 ± 0.11

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the phenyl ring significantly influence the biological activity of the compounds. For example, the presence of electron-withdrawing groups such as fluorine enhances the potency against AChE .

Case Studies

In a study evaluating the biological activities of various sulfonamide derivatives, it was found that modifications in the alkyl chain length and branching could lead to notable changes in anticancer efficacy and enzyme inhibition profiles .

Case Study Example

A recent investigation focused on a series of adamantane-based sulfonamides revealed that specific derivatives exhibited enhanced selectivity towards cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

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